molecular formula C16H13Cl2N5O2 B3857800 (Z)-4-AMINO-N'-[(2,4-DICHLOROPHENYL)METHOXY]-N-PHENYL-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE

(Z)-4-AMINO-N'-[(2,4-DICHLOROPHENYL)METHOXY]-N-PHENYL-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE

Cat. No.: B3857800
M. Wt: 378.2 g/mol
InChI Key: DZTQBKIVGOSLQQ-UHFFFAOYSA-N
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Description

(Z)-4-AMINO-N’-[(2,4-DICHLOROPHENYL)METHOXY]-N-PHENYL-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an oxadiazole ring, which is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The presence of the 2,4-dichlorophenyl and phenyl groups further enhances its chemical properties, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-AMINO-N’-[(2,4-DICHLOROPHENYL)METHOXY]-N-PHENYL-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-AMINO-N’-[(2,4-DICHLOROPHENYL)METHOXY]-N-PHENYL-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-AMINO-N’-[(2,4-DICHLOROPHENYL)METHOXY]-N-PHENYL-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

Its ability to interact with biological macromolecules makes it a valuable tool for drug discovery and development .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases .

Industry

Industrially, (Z)-4-AMINO-N’-[(2,4-DICHLOROPHENYL)METHOXY]-N-PHENYL-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in materials science and nanotechnology .

Mechanism of Action

The mechanism of action of (Z)-4-AMINO-N’-[(2,4-DICHLOROPHENYL)METHOXY]-N-PHENYL-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access and catalytic function . Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N’-[(2,4-dichlorophenyl)methoxy]-N-phenyl-1,2,5-oxadiazole-3-carboximidamide
  • 4-Amino-N’-[(2,4-dichlorophenyl)methoxy]-N-phenyl-1,2,5-thiadiazole-3-carboximidamide
  • 4-Amino-N’-[(2,4-dichlorophenyl)methoxy]-N-phenyl-1,2,5-triazole-3-carboximidamide

Uniqueness

(Z)-4-AMINO-N’-[(2,4-DICHLOROPHENYL)METHOXY]-N-PHENYL-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE stands out due to its specific oxadiazole ring structure, which imparts unique chemical and biological properties.

Properties

IUPAC Name

4-amino-N-[(2,4-dichlorophenyl)methoxy]-N'-phenyl-1,2,5-oxadiazole-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N5O2/c17-11-7-6-10(13(18)8-11)9-24-23-16(14-15(19)22-25-21-14)20-12-4-2-1-3-5-12/h1-8H,9H2,(H2,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTQBKIVGOSLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C(C2=NON=C2N)NOCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-4-AMINO-N'-[(2,4-DICHLOROPHENYL)METHOXY]-N-PHENYL-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE
Reactant of Route 2
(Z)-4-AMINO-N'-[(2,4-DICHLOROPHENYL)METHOXY]-N-PHENYL-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE
Reactant of Route 3
(Z)-4-AMINO-N'-[(2,4-DICHLOROPHENYL)METHOXY]-N-PHENYL-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE
Reactant of Route 4
(Z)-4-AMINO-N'-[(2,4-DICHLOROPHENYL)METHOXY]-N-PHENYL-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE
Reactant of Route 5
(Z)-4-AMINO-N'-[(2,4-DICHLOROPHENYL)METHOXY]-N-PHENYL-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE
Reactant of Route 6
(Z)-4-AMINO-N'-[(2,4-DICHLOROPHENYL)METHOXY]-N-PHENYL-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE

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